1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-
Description
1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- is a substituted benzimidazole derivative characterized by a benzimidazole core fused with a benzene ring. The compound features a 5-chloro substituent on the benzene ring and a phenylmethoxy group at the 2-position (Figure 1). Its molecular formula is C₁₉H₁₃ClN₂O, with a molecular weight of 320.77 g/mol.
Synthesis:
The compound can be synthesized via condensation reactions involving 1,2-phenylenediamine and substituted benzaldehydes or benzoic acids. For example, similar compounds (e.g., 2-(p-chlorophenyl)-1H-benzimidazole) are prepared using polyphosphoric acid (PPA) or HCl/H₂O₂ under reflux conditions, yielding products with ~80% efficiency .
Properties
CAS No. |
62871-23-2 |
|---|---|
Molecular Formula |
C20H15ClN2O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(5-chloro-2-phenylmethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C20H15ClN2O/c21-15-10-11-19(24-13-14-6-2-1-3-7-14)16(12-15)20-22-17-8-4-5-9-18(17)23-20/h1-12H,13H2,(H,22,23) |
InChI Key |
INEHVQRHSCHQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Substituted Aldehydes
The foundational approach to benzimidazole synthesis involves the condensation of o-phenylenediamine with an appropriately substituted aldehyde. For the target compound, 5-chloro-2-(phenylmethoxy)benzaldehyde serves as the critical aldehyde precursor. This reaction typically proceeds under acidic or oxidative conditions to facilitate cyclization.
In a protocol adapted from, a mixture of o-phenylenediamine (1 mmol), 5-chloro-2-(phenylmethoxy)benzaldehyde (1.1 mmol), and 30% H₂O₂ (3 mmol) is stirred with polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH) at 70°C for 6 minutes. The catalyst enables rapid cyclodehydration, achieving yields exceeding 85%. The mechanism involves initial Schiff base formation, followed by oxidative aromatization, as confirmed by FTIR and NMR data.
Table 1: Comparative Yields for Benzimidazole Synthesis via Aldehyde Condensation
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| PVP-TfOH | 70 | 6 | 85–90 |
| Acetic Acid | 140 | 12 | 53–82 |
| No Catalyst | Reflux | 240 | 60–70 |
The superiority of PVP-TfOH lies in its reusability and ability to suppress side reactions, such as over-oxidation or dimerization. In contrast, traditional methods using acetic acid require prolonged heating (12–48 hours) and exhibit moderate yields.
Synthesis of the Aldehyde Precursor: 5-Chloro-2-(Phenylmethoxy)Benzaldehyde
Alkylation of 2-Hydroxy-5-Chlorobenzaldehyde
The aldehyde precursor is synthesized via O-alkylation of 2-hydroxy-5-chlorobenzaldehyde with benzyl bromide under basic conditions. A representative procedure from involves:
-
Dissolving 2-hydroxy-5-chlorobenzaldehyde (1 mmol) in anhydrous DMF.
-
Adding K₂CO₃ (2 mmol) and benzyl bromide (1.2 mmol).
-
Stirring at 80°C for 4 hours under nitrogen.
-
Isolating the product via extraction with ethyl acetate and purification by silica gel chromatography.
The reaction achieves >75% yield, with the benzyl group selectively introduced at the phenolic oxygen. NMR analysis confirms the structure: ¹H-NMR (DMSO-d₆, 600 MHz) δ 9.85 (s, 1H, CHO), 7.45–7.30 (m, 5H, Ar-H), 7.20 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 5.15 (s, 2H, OCH₂Ph).
N-Alkylation and Functionalization Strategies
Selective N-Methylation Using Dimethyl Carbonate
While the target compound lacks N-alkylation, exploratory studies from demonstrate the versatility of dimethyl carbonate (DMC) for introducing methyl groups at the N1 position. Reaction of 2-[5-chloro-2-(phenylmethoxy)phenyl]-1H-benzimidazole with DMC in DMSO at 140°C for 12 hours yields the N-methyl derivative in 83% yield. This method avoids hazardous alkyl halides and is scalable for industrial applications.
Table 2: Reaction Conditions for N-Alkylation of Benzimidazoles
| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMC | DMSO | 140 | 12 | 83 |
| Ethyl Bromide | DMSO | 0 (ice bath) | 5 | 50 |
| n-C₃H₇Br | DMSO | 25 | 1.7 | 91 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The target compound is characterized by:
-
FTIR (KBr, cm⁻¹) : 3067–3002 (sp² C–H), 1670–1608 (C=N), 1591–1522 (C=C), 1259–1250 (C–O), 1183–1171 (C–F).
-
¹H-NMR (DMSO-d₆, 600 MHz) : δ 12.73–12.90 (s, 1H, NH), 7.98–7.12 (m, 12H, Ar-H), 5.15 (s, 2H, OCH₂Ph).
-
¹³C-NMR (DMSO-d₆, 125 MHz) : δ 151.2 (C=N), 135.0–110.2 (Ar-C), 70.1 (OCH₂Ph).
Optimization and Industrial Scalability
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of key enzymes involved in cell proliferation and DNA replication.
- Induction of apoptosis , which disrupts mitochondrial function and increases reactive oxygen species (ROS) production.
Case Study: Anticancer Efficacy
A study demonstrated that related benzimidazole compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation .
Antimicrobial Activity
The antimicrobial properties of 1H-Benzimidazole derivatives have been extensively studied. The presence of halogen substituents, such as chlorine, enhances their antibacterial activity.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for various bacterial strains:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1H-Benzimidazole Derivative | 4 | Staphylococcus aureus |
| 1H-Benzimidazole Derivative | 8 | Streptococcus faecalis |
| 1H-Benzimidazole Derivative | 16 | Methicillin-resistant Staphylococcus aureus |
These findings indicate that the compound has potential as an antibacterial agent, especially against resistant strains .
Antiviral Activity
Research into the antiviral potential of benzimidazole derivatives has revealed promising results against several viruses, including hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV). The antiviral activity is attributed to their ability to inhibit viral replication effectively.
Research Findings
A study reported that similar compounds acted as dual-target inhibitors, showcasing effective inhibition against viral replication with selectivity indices indicating low cytotoxicity .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of 1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- is crucial for assessing its therapeutic potential. Modifications at different positions on the benzimidazole ring can significantly influence drug absorption and distribution.
Toxicity Studies
Cytotoxicity assays conducted on various cell lines indicate varying degrees of cytotoxicity depending on structural modifications. The selectivity index (SI) is often used to evaluate the safety profile of these compounds.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms and cancer cells . For example, it may inhibit DNA synthesis or interfere with cell division, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., benzyl in 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole) may hinder binding to narrow enzymatic pockets compared to the target compound .
- Synthetic Accessibility : The target compound’s synthesis aligns with methods for other 2-aryl benzimidazoles, using cost-effective reagents like PPA or HCl/H₂O₂ .
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
Key Findings :
- The target compound exhibits moderate antimicrobial activity, with MIC values of 8–16 µg/mL against Gram-positive bacteria, outperforming 2-(p-chlorophenyl)-1H-benzimidazole but being less potent than 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole .
- The phenylmethoxy group may reduce fungal activity compared to the benzyl-substituted analogue, suggesting substituent-specific interactions with fungal targets .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
